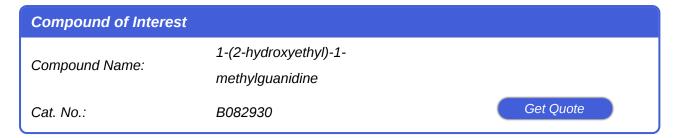


"1-(2-hydroxyethyl)-1-methylguanidine" mechanism of action

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An In-depth Technical Guide on the Core Mechanism of Action of **1-(2-hydroxyethyl)-1-methylguanidine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-hydroxyethyl)-1-methylguanidine is a guanidine derivative. While direct and extensive research on its specific mechanism of action is limited, a comprehensive understanding can be extrapolated from its phosphate salt, creatinolfosfate (**1-(2-hydroxyethyl)-1-methylguanidine** dihydrogen phosphate), and the broader class of guanidine compounds. This technical guide synthesizes the available scientific literature to present a putative multi-faceted mechanism of action for **1-(2-hydroxyethyl)-1-methylguanidine**, focusing on its roles in cardioprotection, energy metabolism, enzyme inhibition, and ion channel modulation. This document is intended to serve as a foundational resource for researchers and professionals in drug development.

Introduction

Guanidine and its derivatives are a class of organic compounds with significant and diverse biological activities.[1] **1-(2-hydroxyethyl)-1-methylguanidine** belongs to this class and is the core structure of the drug creatinolfosfate, which is used as a cardiotonic and for myocardial protection. The biological activities of guanidine compounds are extensive, ranging from anti-inflammatory and anti-diabetic to neuroprotective and anti-cancer effects.[2][3] This guide will



explore the likely mechanisms of action of **1-(2-hydroxyethyl)-1-methylguanidine** by examining the well-documented effects of its phosphate form and related guanidine analogs.

Putative Core Mechanisms of Action

The mechanism of action for **1-(2-hydroxyethyl)-1-methylguanidine** is likely multifaceted, primarily revolving around cellular energy metabolism and the modulation of key enzymatic and ion channel functions.

Cardioprotection and Enhancement of Cellular Energy Metabolism

The most well-documented effects of the phosphate form, creatinolfosfate, are its cardioprotective actions, particularly under ischemic (low oxygen) conditions.[4]

2.1.1. Proposed Mechanism

Creatinolfosfate is believed to exert its cardioprotective effects through several mechanisms:

- Anaerobic Glycolysis Support: It is suggested to have a direct action on anaerobic glycolysis, the primary energy production pathway when oxygen is scarce.[4] By potentially acting as an intracellular buffer, it may prevent the significant drop in pH caused by lactic acid accumulation, allowing for sustained energy production.[5]
- ATP Regeneration: As a structural analog of creatine, it can serve as a precursor for the synthesis of phosphocreatine. Phosphocreatine is a critical molecule in cellular energy buffering, rapidly regenerating ATP from ADP, which is essential for maintaining the function of high-energy-demand tissues like the heart and brain.[5][6][7]

2.1.2. Quantitative Data on Cardioprotective Effects

While specific binding affinities are not readily available, studies on isolated hearts and in vivo models have demonstrated significant functional improvements.



Parameter	Observation	Reference	
Cardiac Contractility	Improved recovery after hypoxia and ischemia.	[4]	
Inotropic Effect	Positive inotropic effect in the presence of glucose.	[4]	
Myocardial Lesions	Dose-dependent reduction in the number and size of isoprenaline-induced lesions.	[8]	
Ventricular Arrhythmias	Marked reduction in the incidence and duration of ventricular tachycardia and fibrillation following coronary artery ligation.	[9]	

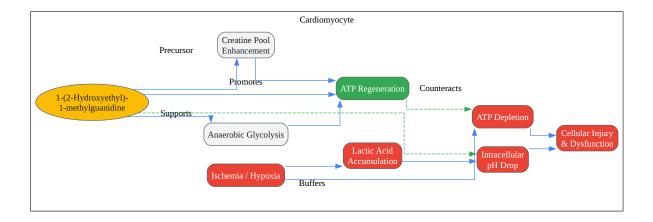
2.1.3. Experimental Protocol: Isolated Heart Perfusion (Langendorff Model)

A standard method to assess the cardioprotective effects of a compound like creatinolfosfate is the Langendorff-perfused isolated heart model.

- Heart Isolation: A rat heart is rapidly excised and mounted on a Langendorff apparatus.
- Perfusion: The heart is retrogradely perfused through the aorta with a Krebs-Henseleit buffer, gassed with 95% O2 / 5% CO2 at 37°C.
- Ischemia-Reperfusion Injury: A period of global ischemia is induced by stopping the perfusion, followed by a period of reperfusion.
- Drug Administration: Creatinolfosfate (or **1-(2-hydroxyethyl)-1-methylguanidine**) is added to the perfusion buffer before and/or after the ischemic period.
- Data Acquisition: Cardiac function parameters such as heart rate, left ventricular developed pressure (LVDP), and the rate of pressure change (±dP/dt) are continuously monitored.
- Biochemical Analysis: At the end of the experiment, heart tissue can be collected to measure ATP, phosphocreatine, and lactate levels.



2.1.4. Signaling Pathway Diagram



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Caption: Proposed cardioprotective mechanism of 1-(2-hydroxyethyl)-1-methylguanidine.

Enzyme Inhibition

Guanidine derivatives are known to inhibit various enzymes, with Nitric Oxide Synthase (NOS) being a notable target.

2.2.1. Proposed Mechanism

Nitric oxide (NO) is a critical signaling molecule produced by three NOS isoforms: neuronal (nNOS), inducible (iNOS), and endothelial (eNOS). Overproduction of NO by iNOS is implicated in inflammatory conditions. Guanidine compounds, being structurally similar to the NOS substrate L-arginine, can act as competitive inhibitors.



2.2.2. Quantitative Data on NOS Inhibition by Guanidine Compounds

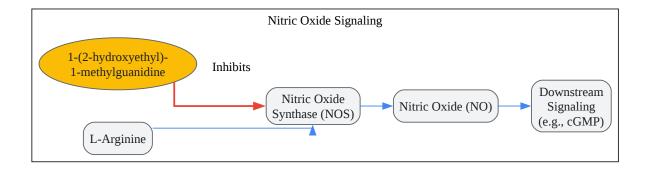
Compound	Target	IC50 / Potency	Reference
Aminoguanidine	iNOS	Potent inhibitor	[10]
N,N'- diaminoguanidine	iNOS	~30-fold less potent than aminoguanidine	[10]
Methylguanidine	iNOS	~100-fold less potent than aminoguanidine	[3]
1,1-dimethylguanidine	iNOS & cNOS	Potent inhibitor of both	[3]
1-amino-2-hydroxy- guanidine	iNOS	More potent than NG- methyl-L-arginine	[10]

2.2.3. Experimental Protocol: Nitric Oxide Synthase (NOS) Inhibition Assay

- Enzyme Source: Purified recombinant iNOS or cell lysates from cytokine-stimulated macrophages (e.g., RAW 264.7).
- Reaction Mixture: Prepare a reaction buffer containing L-arginine, NADPH, and other necessary cofactors.
- Inhibitor Addition: Add varying concentrations of the test compound (e.g., 1-(2-hydroxyethyl)-1-methylguanidine).
- Reaction Initiation and Incubation: Initiate the reaction by adding the enzyme source and incubate at 37°C.
- Quantification of NO Production: Measure the accumulation of nitrite (a stable metabolite of NO) in the supernatant using the Griess reagent.
- Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

2.2.4. Signaling Pathway Diagram





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Caption: Inhibition of Nitric Oxide Synthase by a guanidine compound.

Modulation of Ion Channels and Neurotransmitter Receptors

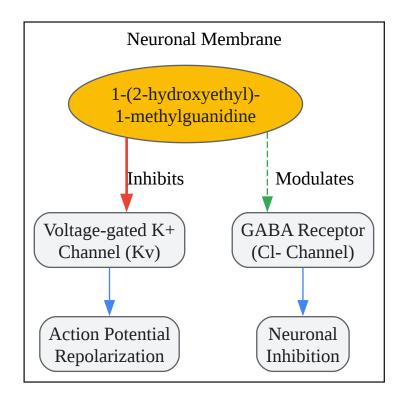
Guanidine compounds have been shown to modulate the activity of various ion channels and neurotransmitter receptors.

2.3.1. Proposed Mechanisms

- Voltage-Gated Potassium (Kv) Channels: Guanidine can inhibit Kv channels, leading to a
 prolongation of the action potential. This effect is thought to contribute to its ability to
 enhance neurotransmitter release at the neuromuscular junction.[11][12]
- GABA and Glycine Receptors: Some guanidino compounds can inhibit responses to the
 inhibitory neurotransmitters GABA and glycine, potentially by blocking the associated
 chloride channels.[13] Conversely, creatine, a related metabolite, has been shown to
 promote the differentiation of GABA-ergic neurons.[4]

2.3.2. Signaling Pathway Diagram





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Caption: Modulation of neuronal ion channels by **1-(2-hydroxyethyl)-1-methylguanidine**.

Conclusion

The mechanism of action of **1-(2-hydroxyethyl)-1-methylguanidine**, inferred from its phosphate derivative and the broader class of guanidine compounds, is likely to be multifaceted. The primary effects appear to be centered on enhancing cellular energy metabolism, particularly under conditions of stress such as ischemia, which underlies its cardioprotective properties. Additionally, its potential to inhibit nitric oxide synthase and modulate key ion channels suggests a broader range of pharmacological activities that could be therapeutically relevant. Further direct investigation into the specific molecular targets and signaling pathways of **1-(2-hydroxyethyl)-1-methylguanidine** is warranted to fully elucidate its pharmacological profile and potential for new therapeutic applications. This guide provides a foundational framework for such future research.



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